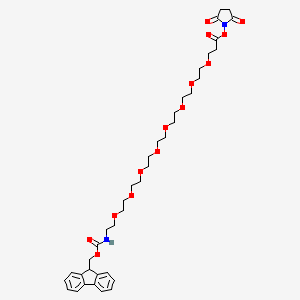
Ganciclovir hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ganciclovir hydrate is a potent antiviral compound primarily used to treat infections caused by viruses of the herpes family, including cytomegalovirus (CMV). It is an analog of acyclovir and functions as a DNA polymerase inhibitor, effectively halting viral replication. This compound is particularly significant in the treatment of CMV retinitis in immunocompromised patients, such as those with acquired immunodeficiency syndrome (AIDS) or those who have undergone organ transplants .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ganciclovir hydrate can be synthesized through various methods. One common approach involves the reaction of guanine with a suitable alkylating agent to form the intermediate, which is then further reacted to produce ganciclovir. The process typically involves the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound often involves the preparation of ganciclovir sodium hydrate. This is achieved by dissolving ganciclovir in an aqueous solution of sodium hydroxide, adjusting the pH, and then adding a low-carbon chain alcohol or ketone. The mixture is stirred, allowed to settle, filtered, washed, and vacuum-dried to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Ganciclovir hydrate undergoes several types of chemical reactions, including:
Oxidation: Ganciclovir can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert ganciclovir into its reduced forms.
Substitution: Ganciclovir can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products: The major products formed from these reactions include various derivatives of ganciclovir, which may have different pharmacological properties .
Applications De Recherche Scientifique
Ganciclovir hydrate has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study antiviral mechanisms and drug interactions.
Biology: Employed in research on viral replication and inhibition.
Medicine: Extensively used in the treatment of CMV infections, particularly in immunocompromised patients. It is also used in the development of new antiviral therapies.
Industry: Utilized in the formulation of pharmaceutical products, including eye drops and intravenous solutions .
Mécanisme D'action
Ganciclovir hydrate exerts its antiviral effects by inhibiting viral DNA synthesis. Once inside the infected cell, it is phosphorylated to its active triphosphate form by viral and cellular kinases. The active form then competitively inhibits the incorporation of deoxyguanosine triphosphate into viral DNA, leading to the termination of DNA chain elongation. This selective inhibition of viral DNA polymerase over cellular DNA polymerase ensures its effectiveness against viruses while minimizing toxicity to host cells .
Comparaison Avec Des Composés Similaires
Acyclovir: Another antiviral agent used to treat herpes simplex virus infections. It is less potent than ganciclovir against CMV.
Valganciclovir: An oral prodrug of ganciclovir that is rapidly converted to ganciclovir in the body, offering improved bioavailability.
Foscarnet: An antiviral agent used to treat CMV and herpes simplex virus infections, often in cases where ganciclovir is ineffective.
Uniqueness of Ganciclovir Hydrate: this compound is unique due to its high potency against CMV and its ability to be used in various formulations, including intravenous and ophthalmic preparations. Its mechanism of action, involving selective inhibition of viral DNA polymerase, makes it a critical drug in the management of CMV infections .
Propriétés
Numéro CAS |
1359968-33-4 |
|---|---|
Formule moléculaire |
C9H15N5O5 |
Poids moléculaire |
273.25 |
Nom IUPAC |
2-amino-9-(((1,3-dihydroxypropan-2-yl)oxy)methyl)-3H-purin-6(9H)-one hydrate |
InChI |
InChI=1S/C9H13N5O4.H2O/c10-9-12-7-6(8(17)13-9)11-3-14(7)4-18-5(1-15)2-16;/h3,5,15-16H,1-2,4H2,(H3,10,12,13,17);1H2 |
Clé InChI |
KLXHZXWXXKSKRU-UHFFFAOYSA-N |
SMILES |
O=C1N=C(N)NC2=C1N=CN2COC(CO)CO.[H]O[H] |
Apparence |
White to off-white solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO. |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
BW-759; BW 759; BW759; BIOLF-62; RS-21592; RS 21592; RS21592; Ganciclovir; Ganciclovir Sodium; Ganciclovir Monosodium Salt; Gancyclovir; brand name: Cytovene; Cymevene; Vitrasert. |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














